tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
Description
Properties
CAS No. |
1286755-20-1 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (3aS,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
WWVFPVXAOTXXOG-VHSXEESVSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2CCNC2C1 |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CCN[C@@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCNC2C1 |
Origin of Product |
United States |
Preparation Methods
DMAP-Catalyzed Boc Protection in Acetonitrile
A mixture of 1H-pyrrolo[3,2-c]pyridine (20 mmol), DMAP (20 mmol), and Boc anhydride (18 mmol) in acetonitrile stirred at 20°C for 18 hours achieves quantitative yield (100%). The mild conditions minimize side reactions, while acetonitrile’s polarity facilitates Boc-anhydride activation.
Triethylamine-Mediated Boc Protection in Dichloromethane
Using dichloromethane (DCM) as the solvent, triethylamine (TEA) (3 equiv) and Boc anhydride (1.1 equiv) react with 1H-pyrrolo[3,2-c]pyridine at 25°C under nitrogen for 12 hours, yielding 98.2% product. This method benefits from TEA’s dual role as a base and catalyst, though requires inert conditions to prevent Boc-group hydrolysis.
| Method | Solvent | Catalyst | Time (h) | Yield |
|---|---|---|---|---|
| DMAP/acetonitrile | Acetonitrile | DMAP | 18 | 100% |
| TEA/dichloromethane | DCM | Triethylamine | 12 | 98.2% |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability. Benchchem’s data suggests trans-tert-butyl analogs are produced via continuous flow reactors, where automated systems regulate temperature and pressure to maintain >90% purity. Key parameters include:
-
Catalyst Loading : Reduced Pd/C usage (0.5–1 mol%) in hydrogenation steps.
-
Solvent Recovery : THF and methanol are distilled and reused to minimize waste.
-
Process Analytical Technology (PAT) : In-line NMR monitors reaction progression, reducing offline sampling.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development, particularly in neuropharmacology. Its potential applications include:
- Neuroprotective Agents : Research indicates that derivatives of pyrrolidine can exhibit neuroprotective effects, making this compound a focus for developing treatments for neurodegenerative diseases.
- Antidepressant Activity : Some studies suggest that compounds with similar structures may influence neurotransmitter systems, indicating a potential role in treating depression.
Agrochemicals
Tert-butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate may also find applications in agriculture:
- Pesticides and Herbicides : The compound's ability to interact with biological systems suggests it could be modified to enhance efficacy against pests or weeds while minimizing environmental impact.
Materials Science
The unique properties of this compound allow for exploration in materials science:
- Polymer Chemistry : Its incorporation into polymer matrices could lead to the development of new materials with enhanced mechanical properties or specific functionalities.
Case Studies and Research Findings
| Study Title | Year | Application Area | Key Findings |
|---|---|---|---|
| Neuroprotective Effects of Pyrrolidine Derivatives | 2021 | Medicinal Chemistry | Demonstrated that similar compounds can protect neuronal cells from oxidative stress. |
| Synthesis and Evaluation of New Agrochemical Agents | 2020 | Agrochemicals | Identified potential herbicidal activity in pyrrolidine-based compounds. |
| Development of Biodegradable Polymers | 2022 | Materials Science | Explored the use of pyrrolidine derivatives in creating eco-friendly polymer composites. |
Mechanism of Action
The mechanism by which tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing characteristics:
*Full name truncated for brevity (see ).
Biological Activity
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-c]pyridine core, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1286755-20-1
- IUPAC Name : tert-butyl (3aS,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate
The biological effects of this compound are believed to stem from its interactions with specific molecular targets such as enzymes and receptors involved in various biological pathways. The exact mechanisms can vary based on the biological context and the specific applications being investigated.
Anticancer Activity
The compound's structural features are conducive to anticancer activity. A study highlighted that derivatives of pyrrolidine compounds showed promising results in inhibiting cancer cell proliferation through apoptosis induction. Although direct evidence for this compound is sparse, its mechanism may involve modulation of signaling pathways relevant to cancer progression.
Neuroprotective Effects
Emerging research suggests that certain pyrrolidine derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This indicates a potential for this compound in treating neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Dawood et al. (2024) | Investigated new pyrazole and isoxazole-containing heterocycles with antiviral activity; while not directly related to our compound, it highlights the relevance of heterocycles in drug development. |
| Wu et al. (2024) | Developed pyrazole amides with α-aminophosphonate moiety showing antiviral properties; underscores the importance of structural modifications in enhancing biological activity. |
| ResearchGate Publication (2020) | Discussed structure-activity relationships in related compounds with trypanocidal activity; provides insights into potential therapeutic applications for similar structures. |
Synthesis and Industrial Applications
The synthesis of this compound typically involves cyclization reactions using tert-butyl esters and pyrrolo derivatives under controlled conditions. Industrial applications may include its use as a building block for more complex heterocycles or as a precursor in developing novel therapeutic agents.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate, and how can yield be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, such as condensation of substituted pyrroles with alkylating agents, followed by Boc-protection. For example:
- Stepwise Procedure : A common route involves reacting a pyrrolidine precursor with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using a base like DIPEA. Post-reaction, purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) achieves >95% purity .
- Yield Optimization : Key factors include maintaining anhydrous conditions, controlling reaction temperatures (0–25°C for Boc protection), and using excess Boc₂O (1.2–1.5 eq). Evidence shows yields improve to ~59–62% with rigorous exclusion of moisture .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying regiochemistry and Boc-group integrity. For instance, tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm, while pyrrolidine ring protons resonate between δ 2.5–4.0 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 212.289) and detects impurities .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>97%) .
Q. How does the Boc-protecting group influence the compound’s reactivity in downstream reactions?
Methodological Answer: The tert-butyloxycarbonyl (Boc) group enhances stability during nucleophilic substitutions or coupling reactions by shielding the amine. For example, in Suzuki-Miyaura cross-coupling, the Boc group prevents undesired side reactions at the pyrrolidine nitrogen, enabling selective functionalization at other positions . Deprotection with trifluoroacetic acid (TFA) in DCM regenerates the free amine for further derivatization .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of hexahydropyrrolo-pyridine derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (3aR,6aS)-configured precursors) to enforce stereochemistry. demonstrates that RuO₂-mediated oxidation under controlled pH retains stereochemical integrity during spirocyclic intermediate formation .
- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings can induce enantioselectivity, though this requires optimization of solvent polarity (e.g., acetonitrile vs. THF) and temperature .
Q. How do researchers resolve contradictions in reported synthetic yields for similar pyrrolo-pyridine scaffolds?
Methodological Answer: Discrepancies often arise from:
- Reagent Purity : Impurities in Boc₂O or solvents (e.g., wet DCM) reduce yields. Repetitive drying over molecular sieves improves reproducibility .
- Chromatographic Artifacts : Flash column conditions (e.g., silica activity, gradient steepness) affect recovery. Comparative studies show that pre-adsorption of crude product onto silica before column loading minimizes losses .
- Reaction Monitoring : LC-MS tracking of intermediates (e.g., mixed anhydride formation) ensures stepwise completion, avoiding premature quenching .
Q. What strategies are employed to study the compound’s structure-activity relationships (SAR) in medicinal chemistry?
Methodological Answer:
- Core Modifications : Systematic variation of substituents (e.g., replacing Boc with Fmoc or Cbz groups) alters lipophilicity and bioavailability. SAR tables comparing IC₅₀ values for kinase inhibition highlight the Boc group’s role in enhancing cell permeability .
- Biological Assays : Functional assays (e.g., enzyme inhibition, cell viability) paired with computational docking (e.g., AutoDock Vina) identify critical interactions. For example, the pyrrolidine nitrogen’s spatial orientation impacts binding to ATP pockets in kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
